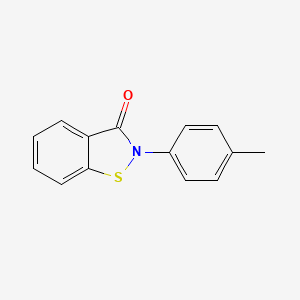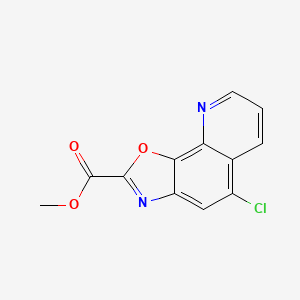
Quazolast
Overview
Description
Quazolast is a small molecule drug known for its role as a potent mediator release inhibitor. It is primarily used in the treatment of immune system diseases and respiratory diseases, such as asthma . The molecular formula of this compound is C12H7ClN2O3, and it is classified as a mast cell stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quazolast involves the formation of a quinoline derivative. The key steps include the cyclization of appropriate precursors to form the oxazoloquinoline core structure. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Quazolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core, affecting the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Quazolast has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving mediator release inhibition.
Biology: Investigated for its effects on mast cells and its potential role in modulating immune responses.
Medicine: Evaluated for its efficacy in treating respiratory diseases, particularly asthma, and its gastroprotective properties
Industry: Utilized in the development of new therapeutic agents targeting immune and respiratory diseases.
Mechanism of Action
Quazolast exerts its effects by stabilizing mast cells, thereby preventing the release of mediators such as histamine and leukotrienes. This action helps in reducing inflammation and allergic responses. The molecular targets include cell membrane modulators and pathways involved in mast cell activation .
Comparison with Similar Compounds
Quazolast is unique in its specific action as a mast cell stabilizer. Similar compounds include:
Sodium Cromoglycate: Another mast cell stabilizer used in the treatment of asthma and allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer with similar applications.
Nedocromil: Used for its anti-inflammatory properties in respiratory diseases.
This compound stands out due to its potent mediator release inhibition and its specific applications in treating immune and respiratory diseases .
Properties
CAS No. |
86048-40-0 |
|---|---|
Molecular Formula |
C12H7ClN2O3 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3 |
InChI Key |
ZCRBUWNCWCWRGL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
86048-40-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester 5-COQCAM quazolast |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

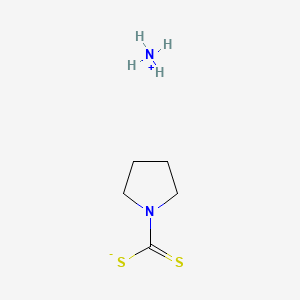
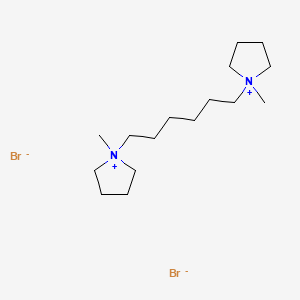
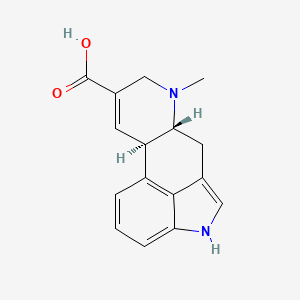
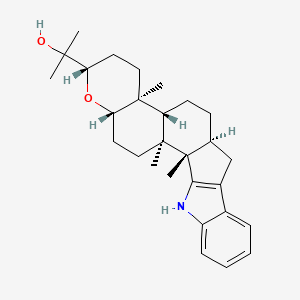
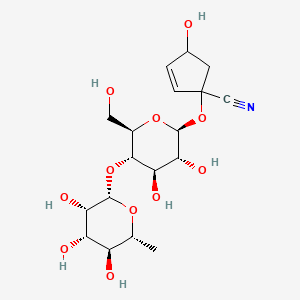
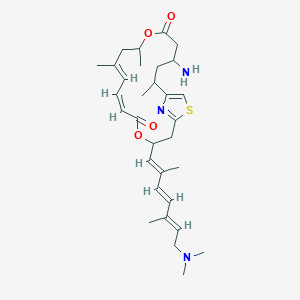
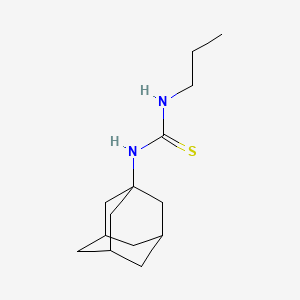
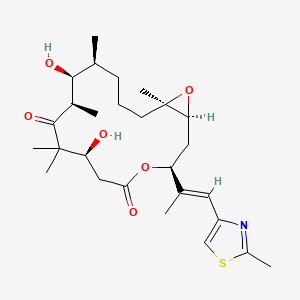
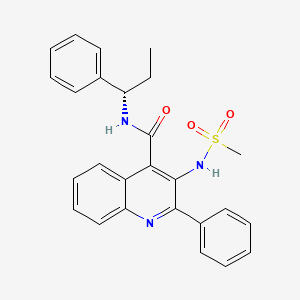
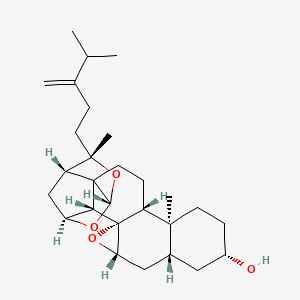
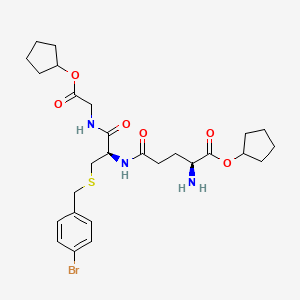
![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
